molecular formula C6H5N3 B071554 3H-Imidazo[4,5-c]pyridine CAS No. 170245-15-5

3H-Imidazo[4,5-c]pyridine

Cat. No.: B071554
CAS No.: 170245-15-5
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Imidazo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the cyclocondensation of 2,3-diaminopyridine with carboxylic acid derivatives. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-c]pyridine ring . Another method includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale synthesis. Methods involving cyclocondensation and oxidative cyclization are commonly adapted for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine scaffold .

Scientific Research Applications

3H-Imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as GABA A receptor agonists, influencing neurotransmission in the central nervous system. Others inhibit enzymes like aromatase, impacting hormone synthesis. The compound’s ability to modulate various cellular pathways makes it a versatile tool in pharmacological research .

Comparison with Similar Compounds

3H-Imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyridine

These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the overall ring arrangement. The unique positioning of nitrogen atoms in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 3,5-Diazaindole
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Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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